![molecular formula C9H16N2 B1425448 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole CAS No. 1697159-20-8](/img/structure/B1425448.png)
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a chemical compound. It belongs to the group of pyrroles, which are heterocyclic compounds .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines were synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. These were then heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .Molecular Structure Analysis
The molecular formula of 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is C12H20N2.Chemical Reactions Analysis
The classical heterocyclic name reactions of pyrrole derivatives were discovered in late 19th and early 20th centuries . These reactions have been gaining popularity among heterocyclic chemists due to the application of modern organic chemistry techniques .Physical And Chemical Properties Analysis
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole is a yellow solid with a molecular weight of 192.31g/mol. The melting point of this compound is 167-169 degrees Celsius. The solubility of this compound in water is very low.Scientific Research Applications
Synthesis and Chemical Transformations
The compound 2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole and its derivatives are central to various synthetic methodologies aimed at constructing complex molecular structures. These methodologies leverage the unique reactivity patterns of pyrrole-based compounds for creating diverse and functionally rich molecules.
Tandem Cyclization Techniques : A notable method involves the tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines, offering a route to polysubstituted pyrroles. This process allows for the introduction of various functional groups into the pyrrole framework, enhancing the molecule's utility in further synthetic endeavors (Urbanaitė & Čikotienė, 2016).
Enantioselective Synthesis : The stereocontrolled synthesis of octahydropyrrolo[3,4-b]pyrroles through intramolecular [3 + 2] dipolar cycloaddition demonstrates the ability to create chiral, enantiopure structures, essential for the development of bioactive compounds (Pedrosa et al., 2002).
Atroposelective Desymmetrization : Research has uncovered the Ag(I)-catalyzed atroposelective desymmetrization of N-arylmaleimide, leading to enantioenriched octahydropyrrolo[3,4-c]pyrrole derivatives. This process not only showcases the compound's versatility in stereoselective synthesis but also its potential in generating biologically relevant molecules with high enantiopurity (Liu et al., 2016).
Biological and Material Applications
Biological Activity : Octahydropyrrolo[3,4-c]pyrrole derivatives have been investigated for their biological activity, particularly as inhibitors of apoptosis proteins (IAP) antagonists. These compounds exhibit promising bioactivity, including growth inhibition in breast cancer cells, highlighting their potential as therapeutic agents (Asano et al., 2013).
Luminescent Polymers : The incorporation of pyrrolo[3,4-c]pyrrole-1,4-dione units into polymers results in materials with high luminescence and quantum yields. These properties make such polymers attractive for applications in optoelectronic devices and as materials for fluorescence-based sensors (Zhang & Tieke, 2008).
Metal Complex Formation : Octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives have been synthesized and characterized for their ability to form complexes with Pt(II) and Ni(II). These complexes demonstrate potential for catalytic applications and as materials with unique electronic properties (Gemili et al., 2017).
Future Directions
properties
IUPAC Name |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-9(1)11-5-7-3-10-4-8(7)6-11/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEIMBQVVLTHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CNCC3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425367.png)
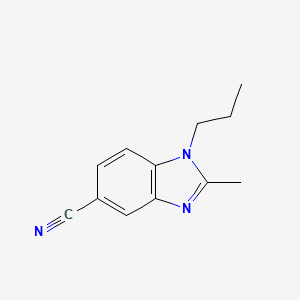
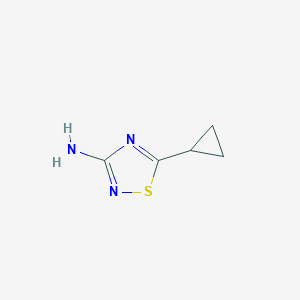
![[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine](/img/structure/B1425372.png)
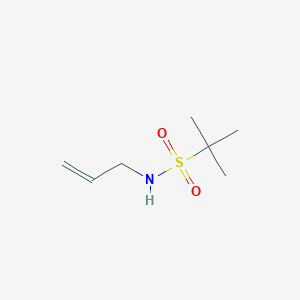
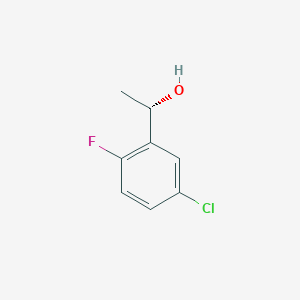
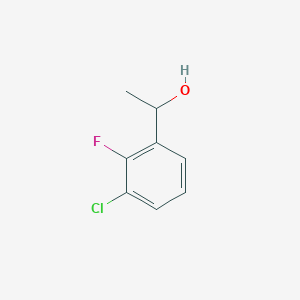
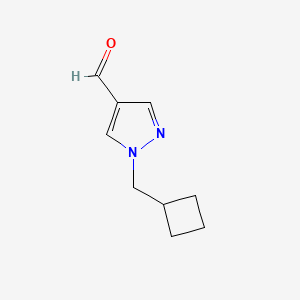
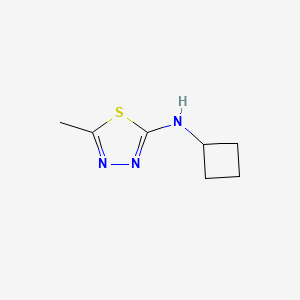
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
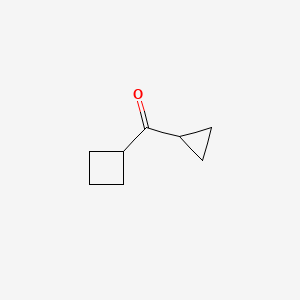
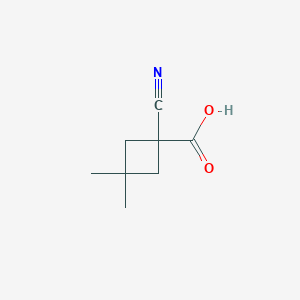
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)